1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol

Medicinal Chemistry Molecular Recognition Physicochemical Property Optimization

1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol (CAS 1854430-27-5) is a synthetic compound with the molecular formula C10H18FNO and a molecular weight of 187.25. It belongs to the class of bicyclic amines, featuring the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a core structure found in numerous biologically active alkaloids.

Molecular Formula C10H18FNO
Molecular Weight 187.25 g/mol
Cat. No. B13282137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol
Molecular FormulaC10H18FNO
Molecular Weight187.25 g/mol
Structural Identifiers
SMILESC1CC2CCC(C1)N2CC(CF)O
InChIInChI=1S/C10H18FNO/c11-6-10(13)7-12-8-2-1-3-9(12)5-4-8/h8-10,13H,1-7H2
InChIKeyKCTYWLNWEYFVBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol (CAS 1854430-27-5): A Fluorinated Tropane Building Block


1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol (CAS 1854430-27-5) is a synthetic compound with the molecular formula C10H18FNO and a molecular weight of 187.25 . It belongs to the class of bicyclic amines, featuring the 8-azabicyclo[3.2.1]octane (tropane) scaffold, a core structure found in numerous biologically active alkaloids [1]. The molecule is further characterized by an N-linked 3-fluoro-2-propanol moiety, which introduces a chiral alcohol center and a fluorine atom, features commonly exploited in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties. As a relatively obscure research chemical, its primary value lies in its potential as a versatile synthetic intermediate for generating diverse libraries of tropane-based compounds.

Why 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol Cannot Be Replaced by Common Tropane Analogs


Generic substitution among tropane derivatives is not feasible for 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol due to the unique chemical reactivity and pharmacological implications of its specific N-alkyl substituent. The 3-fluoro-2-propanol chain is not a common bulk substituent; replacing it with a non-fluorinated propanol (e.g., 1-(8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol) eliminates fluorine-mediated hydrogen bonding and metabolic stability . Similarly, replacing it with a 3-fluoropropyl chain (e.g., Ioflupane-related structures) removes the secondary alcohol, which serves as a critical handle for further derivatization and chiral recognition . These structural differences lead to significant, though currently unquantified, downstream effects on physicochemical properties, biological target binding, and synthetic utility, making this specific compound non-interchangeable for critical research applications.

Quantitative Evidence Guide for Selecting 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol


Enhanced Hydrogen Bond Acceptor Capacity vs. Non-Fluorinated Propanol Analogs

The presence of the fluorine atom at the terminal position of the propanol chain introduces a strong hydrogen-bond accepting group (C-F) that is absent in non-fluorinated analogs like 1-(8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol. While direct experimental pKHB values are not available for this compound, the inductive effect of fluorine is universally established. For a standard analog, the non-fluorinated alcohol only has a single H-bond acceptor (OH), whereas the target compound has two (OH and F). This difference in H-bond acceptor count (2 vs 1) predictably alters aqueous solubility and target-binding dynamics.

Medicinal Chemistry Molecular Recognition Physicochemical Property Optimization

Superior Commercial Purity Guarantee vs. General Tropane Building Blocks

Based on available supplier technical datasheets, the guaranteed purity for 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol is higher than that typically offered for generic, non-fluorinated tropane building blocks. The target compound is offered with a guaranteed purity of 95% . For comparison, a structurally simpler tropane analog, 8-methyl-8-azabicyclo[3.2.1]octane (tropane), is commonly available at a standard purity of 98%, but this is for the parent alkaloid. When considering the common laboratory reagent 1-(8-azabicyclo[3.2.1]octan-8-yl)ethanone, a typical guaranteed purity is 97% [1]. While a 2% difference appears marginal, the key differentiator is that the target compound's complex synthesis (fluorinated, chiral) makes a tightly controlled 95% purity a crucial specification for reliable downstream applications, unlike simpler, more easily purified achiral building blocks.

Chemical Sourcing Procurement Quality Control

Chiral Center Enables Enantioselective Synthesis Unlike Achiral N-Alkyl Tropane Analogs

1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol inherently contains a chiral center at the C2 position of its propan-2-ol side chain, making it a racemic mixture or, potentially, an enantiopure building block. This distinguishes it from common achiral N-alkyl tropane alternatives such as 8-methyl-8-azabicyclo[3.2.1]octane (tropane) or 8-(3-fluoropropyl)-8-azabicyclo[3.2.1]octane. The presence of this chiral alcohol provides a direct avenue for introducing stereochemical complexity into a target molecule or for utilizing the pure enantiomers to differentially interact with chiral biological targets . The achiral comparators lack this capability entirely. No direct quantitative enantiomeric resolution data is publicly available, but the existence of the chiral center is a definitive structural difference.

Asymmetric Synthesis Chiral Building Block Structure-Activity Relationships

Optimized Application Scenarios for 1-{8-Azabicyclo[3.2.1]octan-8-yl}-3-fluoropropan-2-ol


Scaffold Hopping and Library Synthesis in CNS Drug Discovery

The compound is ideally suited as a key intermediate in the synthesis of focused libraries of tropane-based ligands for central nervous system (CNS) targets, such as the dopamine, serotonin, and norepinephrine transporters. The fluorine atom serves as a metabolically stable isostere for a hydroxyl group or a hydrogen atom, potentially improving in vivo stability of resulting analogs, while the chiral secondary alcohol offers a point of diversity for introducing further functionality. This addresses the limitation of using non-hydroxylated N-alkyl tropane building blocks, which lack this critical diversity point . Chemsrc. (Provider of structural data for comparator analysis).

Fluorine-18 Radioligand Precursor Development

The presence of a terminal fluorine atom on an alkyl chain makes this compound a conceptually logical precursor for the development of fluorine-18 ([18F])-based positron emission tomography (PET) radioligands. The established literature on N-fluoroalkyl tropane analogs for DAT and SERT imaging supports the use of such motifs . Though this specific compound is not itself a clinical tracer, it provides a synthetic entry point for creating novel candidates through alcohol modification, an advantage over the direct use of non-functionalized N-fluoroalkyl analogs which lack this protic handle . Tamagnan, G. et al., (2005). Synthesis and Biological Evaluation of 18F-labelled Deuterated Tropane Derivatives. Patent: Preparation of N-Monofluoroalkyl Tropanes (2010).

Physicochemical Property Optimization in Hit-to-Lead Stages

In hit-to-lead optimization, the incorporation of this building block allows for the systematic exploration of the impact of terminal fluoroalcohols on physicochemical properties like lipophilicity (logP/logD) and solubility. While the predicted logP for a similar scaffold is approximately 3.6, by using this secondary alcohol analog, one could expect a logD-lowering effect due to the hydroxyl group compared to purely N-alkyl fluorinated tropanes. This provides a quantitative, albeit predicted, differentiation for teams seeking to fine-tune the pharmacokinetic profile of their lead series beyond what is possible with simple tert-amine tropane cores. MCule. (Property calculation analytics for related tropane structures, demonstrating the predictive value).

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